molecular formula C7H12BrOP B2501364 1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane CAS No. 2402830-53-7

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane

Cat. No. B2501364
M. Wt: 223.05
InChI Key: AFCZOHCHVYJVOV-UHFFFAOYSA-N
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Description

The compound "1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane" is not directly mentioned in the provided papers. However, the papers do discuss various aspects of bicyclo[1.1.1]pentane derivatives, which are highly strained carbocycles that have garnered significant interest due to their unique structure and potential applications in pharmaceutical and chemical industries . These compounds are known for their metabolic stability and potential as bioisosteres .

Synthesis Analysis

The synthesis of bicyclo[1.1.1]pentane derivatives often involves the manipulation of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate . For instance, the synthesis of bridge-fluorinated derivatives has been achieved through direct fluorination, followed by isolation using preparative GC . Additionally, the reaction between t-butyllithium and 1-bromobicyclo[1.1.1]pentane leads to the formation of [1.1.1]propellane, which can undergo further reactions to yield different products . The synthesis of 1,3-disubstituted bicyclo[1.1.1]pentanes has been described, with a focus on generating 3-X-substituted bicyclo[1.1.1]pentyl bromides for solvolytic studies .

Molecular Structure Analysis

The molecular structure of bicyclo[1.1.1]pentane derivatives is characterized by a high degree of strain due to their compact and rigid frameworks . The geometries of these compounds are influenced by the substitution pattern, and this is reflected in their calculated geometries, which are consistent with Bent's rules . The strain introduced by polyfluorination can be as high as 33-35 kcal/mol for hexasubstitution .

Chemical Reactions Analysis

Bicyclo[1.1.1]pentane derivatives can participate in a variety of chemical reactions. For example, the solvolysis of 1-bromobicyclo[1.1.1]pentane is faster than that of t-butyl bromide and yields 3-methylenecyclobutanol exclusively . The bridgehead reactivity of these compounds is also notable, as demonstrated by the formation of [1.1.1]propellane through 1,3-dehydrobromination . Furthermore, the compounds can be used as building blocks for click chemistry, with azides and terminal alkynes derived from bicyclo[1.1.1]pentane being suitable substrates for such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[1.1.1]pentane derivatives are influenced by their high strain and unique molecular structures. The NMR spectra of bridge-fluorinated derivatives exhibit a wide range of chemical shifts and long-range coupling constants, which are in good agreement with calculated results . The strained nature of these molecules does not prevent them from undergoing direct C–H insertion reactions, which can be performed enantioselectively to access chiral substituted products .

Scientific Research Applications

Solvolysis and Cyclization

1-Bromobicyclo[1.1.1]pentane undergoes faster solvolysis in aqueous ethanol compared to t-butyl bromide, leading exclusively to the formation of 3-methylenecyclobutanol. This illustrates its potential in chemical synthesis and cyclization reactions (Della & Taylor, 1990).

Electrochemical Reduction

The electrochemical reduction of 1,5-dihalopentanes, including 1-bromo variants, results in various products such as cyclopentane and n-pentane, demonstrating their applicability in electrochemical processes (Pritts & Peters, 1994).

Synthesis of Pharmaceuticals

1-Bromobicyclo[1.1.1]pentane plays a role in the synthesis of pharmaceutical compounds like gemfibrozil, a drug used for treating atherosclerosis (Glushkov et al., 1995).

Formation of [1.1.1]Propellane

1-Bromobicyclo[1.1.1]pentane is involved in the formation of [1.1.1]propellane, a compound of interest due to its unique structure and potential applications in organic chemistry (Della, Taylor, & Tsanaktsidis, 1990).

Aminoalkylation

Aminoalkylation of [1.1.1]propellane, derived from 1-bromobicyclo[1.1.1]pentane, is an efficient method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines, useful in the pharmaceutical industry (Hughes et al., 2019).

Photochromic and Fluorescent Compounds

1-Bromobicyclo[1.1.1]pentane derivatives are used in creating photochromic units and fluorescent compounds, demonstrating their importance in the field of materials science (de Meijere et al., 2007).

Click Chemistry

Bicyclo[1.1.1]pentane-derived azides and alkynes, related to 1-bromobicyclo[1.1.1]pentane, are synthesized for click reactions, indicating their role in medicinal and combinatorial chemistry (Kokhan et al., 2017).

Molecular Building Blocks

Compounds like 1,3-Diethynylbicyclo[1.1.1]pentane, stemming from 1-bromo variants, are valuable for synthesizing extended, rigid molecules, showcasing their utility as molecular building blocks (Kaleta, Nečas, & Mazal, 2012).

Enantioselective Functionalization

Enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, which can be derived from 1-bromo compounds, provides access to chiral substituted bicyclo[1.1.1]pentanes, vital in pharmaceutical research (Garlets et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its functional groups. Brominated compounds can be hazardous and require careful handling .

Future Directions

The study and application of bicyclo[1.1.1]pentane derivatives have been a topic of interest in recent years, particularly in the field of drug discovery where they are used as bioisosteres for para-substituted benzene rings . Future research might explore the synthesis and properties of new bicyclo[1.1.1]pentane derivatives, including those with different functional groups .

properties

IUPAC Name

1-bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrOP/c1-10(2,9)7-3-6(8,4-7)5-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFCZOHCHVYJVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C12CC(C1)(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane

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